molecular formula C10H8F3NO B1398605 4-Ethoxy-3-(trifluoromethyl)benzonitrile CAS No. 1206593-22-7

4-Ethoxy-3-(trifluoromethyl)benzonitrile

Cat. No. B1398605
M. Wt: 215.17 g/mol
InChI Key: GQHVMIHFKJWGPT-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C10H8F3NO . It has a molecular weight of 215.17 g/mol . The IUPAC name for this compound is 4-ethoxy-3-(trifluoromethyl)benzonitrile .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzonitrile” is InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7 (6-14)5-8 (9)10 (11,12)13/h3-5H,2H2,1H3 . The Canonical SMILES structure is CCOC1=C (C=C (C=C1)C#N)C (F) (F)F .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 33 Ų . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water . It has a complexity of 255 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds .

Scientific Research Applications

Applications in Energy Storage and Conversion

Electrolyte Additive for Lithium Ion Batteries : 4-Ethoxy-3-(trifluoromethyl)benzonitrile, under a closely related compound 4-(Trifluoromethyl)-benzonitrile (4-TB), has been utilized as a novel electrolyte additive for high voltage lithium ion batteries. It was found to significantly improve the cyclic stability of the LiNi0.5Mn1.5O4 cathode, indicating its potential to enhance battery performance and longevity. This additive forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution, thus improving the battery's cyclic stability and capacity retention over time (Huang et al., 2014).

Applications in Electronic Devices

Polymer Solar Cells : A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), was applied as an additive in polymer solar cells (PSCs). The inclusion of ATMB enhanced the power conversion efficiency of PSCs to 5.03%, attributed to the ordering of P3HT chains, which resulted in higher absorbance, larger crystal size of P3HT, and enhanced hole mobility. This additive demonstrates the potential for improving the efficiency and stability of polymer solar cells, suggesting a pathway toward more durable and efficient solar energy devices (Jeong et al., 2011).

Applications in Organic Synthesis and Material Science

Synthesis of Trifluoromethyl-Substituted Heteroarenes : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, serves as a versatile precursor for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. This methodology was demonstrated in a new synthetic approach towards the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex® (celecoxib), showcasing the utility of such compounds in the synthesis of complex molecules and pharmaceuticals (Sommer et al., 2017).

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVMIHFKJWGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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